![molecular formula C13H9N5S B2975933 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-50-7](/img/structure/B2975933.png)
2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
“2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 303150-50-7 . It has a molecular weight of 267.31 . The IUPAC name for this compound is 2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile . The InChI code for this compound is 1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C .Scientific Research Applications
Anti-Inflammatory Activity Enhancement
The incorporation of a 1,2,4-triazolo[1,5-a]pyrimidine moiety into ursolic acid derivatives has shown unexpected improvements in anti-inflammatory activity . Researchers have explored the potential of this compound as an anti-inflammatory agent, which could contribute to managing inflammatory diseases.
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) inhibition is an appealing target for cancer treatment. Small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed and evaluated. These compounds selectively target tumor cells, making them promising candidates for cancer therapy .
Selective Anti-Cancer Agents
In the quest for new classes of anti-cancer agents, researchers seek compounds with excellent selectivity between cancer and normal cells. The development of targeted therapies with minimal side effects remains highly desirable2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile could play a role in this endeavor .
Eco-Friendly Synthesis Method
Microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established. This eco-friendly method provides an efficient route for obtaining these heterocyclic compounds. Such advances contribute to sustainable chemical processes .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOESKOBYSHUQCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C=C(C=NC3=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327597 | |
Record name | 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
CAS RN |
303150-50-7 | |
Record name | 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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